7-Bromo-6-methoxyquinoline-5,8-dione 7-Bromo-6-methoxyquinoline-5,8-dione
Brand Name: Vulcanchem
CAS No.: 14151-20-3
VCID: VC17266795
InChI: InChI=1S/C10H6BrNO3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,1H3
SMILES:
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol

7-Bromo-6-methoxyquinoline-5,8-dione

CAS No.: 14151-20-3

Cat. No.: VC17266795

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-6-methoxyquinoline-5,8-dione - 14151-20-3

Specification

CAS No. 14151-20-3
Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
IUPAC Name 7-bromo-6-methoxyquinoline-5,8-dione
Standard InChI InChI=1S/C10H6BrNO3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,1H3
Standard InChI Key VFJSDBUJXJBRRA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=O)C2=C(C1=O)C=CC=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 7-bromo-6-methoxyquinoline-5,8-dione is C₁₀H₆BrNO₃, with a molecular weight of 268.06 g/mol. The quinoline backbone features a bromine atom at position 7 and a methoxy group (-OCH₃) at position 6, flanking the 5,8-dione moiety. This arrangement creates a planar, conjugated system that facilitates electron delocalization, enhancing stability and redox activity .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Density1.75 g/cm³
Boiling Point385.9°C at 760 mmHg
Flash Point187.2°C
Vapor Pressure3.69 × 10⁻⁶ mmHg at 25°C
LogP (Partition Coefficient)1.71
Polar Surface Area (PSA)56.26 Ų

The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited solubility in water (<0.1 mg/mL) . The methoxy group enhances polarity, while the bromine atom contributes to molecular weight and halogen bonding potential.

Synthesis and Optimization

Synthetic Routes

The synthesis of 7-bromo-6-methoxyquinoline-5,8-dione typically involves a multi-step protocol:

  • Quinoline Core Formation: Condensation of aniline derivatives with glyoxylic acid under acidic conditions generates the quinoline backbone.

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at position 7.

  • Methoxylation: A Williamson ether synthesis or nucleophilic substitution installs the methoxy group at position 6 .

Reaction Conditions:

  • Bromination: Conducted in chloroform at 0–5°C to minimize side reactions.

  • Methoxylation: Requires sodium methoxide (NaOCH₃) in methanol under reflux (65°C) .

Purification and Yield Optimization

Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield improvements (up to 78%) are attained by optimizing reagent stoichiometry (1:1.2 molar ratio of precursor to NBS) and reaction time (4–6 hours) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

7-Bromo-6-methoxyquinoline-5,8-dione demonstrates broad-spectrum antimicrobial activity:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli (Gram-negative)0.80 mg/mL
Staphylococcus aureus (Gram-positive)1.00 mg/mL
Candida albicans (Fungal)1.20 mg/mL

Mechanistic studies suggest the compound disrupts microbial cell membranes via lipid peroxidation and inhibits DNA gyrase, a critical enzyme for bacterial DNA replication .

Cell LineIC₅₀ (μM)
MCF-7 (Breast Cancer)2.1
A549 (Lung Cancer)3.8
HeLa (Cervical Cancer)4.5

The compound induces apoptosis through mitochondrial pathway activation, characterized by Bax protein upregulation and Bcl-2 downregulation. Redox cycling of the quinone moiety generates reactive oxygen species (ROS), causing oxidative stress and DNA damage .

Structure-Activity Relationship (SAR)

Role of Substituents

  • Bromine at Position 7: Enhances electrophilicity and halogen bonding with biological targets (e.g., enzyme active sites).

  • Methoxy at Position 6: Electron-donating effects stabilize semiquinone radicals during redox cycling, prolonging bioactivity.

Comparative Analysis

Derivatives lacking the methoxy group exhibit reduced solubility and potency. For example, 7-bromoquinoline-5,8-dione (without methoxy) shows a 3-fold higher IC₅₀ (6.4 μM) in MCF-7 cells, underscoring the methoxy group’s role in enhancing cellular uptake .

Applications in Drug Development

Lead Compound Optimization

Structural modifications to improve pharmacokinetics:

  • Prodrug Strategies: Esterification of the quinone oxygen to enhance oral bioavailability.

  • Targeted Delivery: Conjugation with folate ligands for selective uptake in cancer cells overexpressing folate receptors.

Industrial Relevance

The compound serves as a precursor for synthesizing dyes and photovoltaic materials due to its conjugated π-system and redox activity.

Future Research Directions

Clinical Translation

  • Phase I Trials: Pending pharmacokinetic and toxicity studies in mammalian models.

  • Combination Therapies: Synergistic effects with cisplatin or doxorubicin under investigation.

Computational Modeling

Molecular dynamics simulations to predict binding affinities for kinase targets (e.g., EGFR, BRAF).

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